molecular formula C17H18N2O3 B2827449 1-(2-butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339028-09-0

1-(2-butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2827449
CAS No.: 339028-09-0
M. Wt: 298.342
InChI Key: BHZYSSCBJMBGQK-ONEGZZNKSA-N
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Description

1-(2-butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.342. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis

A study on the structure and conformation of a solvated compound closely related to "1-(2-butenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide" reveals insights into its crystal structure. The study detailed the crystallographic analysis and molecular conformation, providing foundational knowledge for understanding its chemical behavior and potential applications in drug design and development (Banerjee et al., 2002).

Pharmacological Potential

Research on various derivatives of dihydropyridine and pyridine compounds has highlighted their potential pharmacological properties. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. This indicates a potential for the development of targeted cancer therapies (Schroeder et al., 2009).

Novel Chemical Entities

The synthesis of novel annulated products from aminonaphthyridinones showcases the chemical versatility of compounds structurally similar to "this compound". Such studies are essential for the discovery of new chemical entities with potential applications in medicinal chemistry and drug discovery (Deady & Devine, 2006).

Drug Design and Development

The exploration of polymorphic modifications of compounds with strong diuretic properties further underscores the potential of pyridinecarboxamide derivatives in drug design. Understanding the polymorphic forms of these compounds can significantly impact their pharmacokinetics, bioavailability, and therapeutic efficacy (Shishkina et al., 2018).

Mechanism of Action

Mode of Action

The exact mode of action of the compound is not clear. It is likely that the compound interacts with its targets, leading to changes in their function. These changes could result in a variety of effects, depending on the nature of the target and the type of interaction .

Biochemical Pathways

The compound may affect various biochemical pathways. The specific pathways and their downstream effects are currently unknown .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .

Properties

IUPAC Name

1-[(E)-but-2-enyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-4-11-19-12-5-6-15(17(19)21)16(20)18-13-7-9-14(22-2)10-8-13/h3-10,12H,11H2,1-2H3,(H,18,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZYSSCBJMBGQK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.